Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate
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Overview
Description
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a compound that belongs to the class of tetrahydropyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the tosyl group and the ethyl ester functionality in this compound makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves a [4 + 2] annulation reaction. This reaction is catalyzed by phosphine and involves the reaction between 2-alkyl-but-2,3-dienoates and aldimines . The reaction proceeds with high efficiency and diastereoselectivity, often yielding the desired tetrahydropyridine derivatives in over 90% isolated yields . The reaction conditions usually involve the use of tri-n-butylphosphine as a catalyst and dichloromethane as the solvent at room temperature .
Chemical Reactions Analysis
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound undergoes electrocyclization via resonance stabilization, followed by reduction through acid or borohydride stimulation . This process leads to the formation of biologically active intermediates that can interact with various enzymes and receptors in the body .
Comparison with Similar Compounds
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its tosyl group and ethyl ester functionality, which provide specific reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C15H19NO4S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
LWQBZLFTQNWOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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